molecular formula C15H17NO4 B12767202 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- CAS No. 66596-42-7

3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)-

Cat. No.: B12767202
CAS No.: 66596-42-7
M. Wt: 275.30 g/mol
InChI Key: YZEYXUODTOBXBK-HNQUOIGGSA-N
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Description

3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- is an organic compound that features a unique combination of functional groups, including a butenone moiety, a benzodioxole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the butenone moiety and the morpholine ring. Key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Butenone Moiety: This step often involves aldol condensation reactions.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: The benzodioxole and morpholine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-piperidinyl)-: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-pyrrolidinyl)-: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-1-(4-morpholinyl)- imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

66596-42-7

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(E)-4-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylbut-3-en-2-one

InChI

InChI=1S/C15H17NO4/c17-13(10-16-5-7-18-8-6-16)3-1-12-2-4-14-15(9-12)20-11-19-14/h1-4,9H,5-8,10-11H2/b3-1+

InChI Key

YZEYXUODTOBXBK-HNQUOIGGSA-N

Isomeric SMILES

C1COCCN1CC(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1COCCN1CC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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